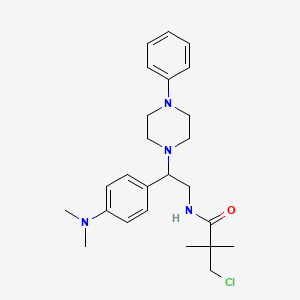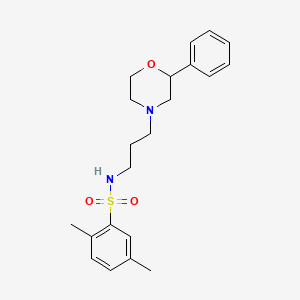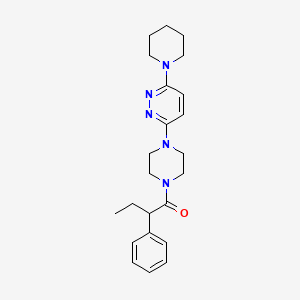
2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C23H31N5O and its molecular weight is 393.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound, also known as P4B, is the Cellulose Synthase Complex (CSC) . The CSC is responsible for the synthesis of cellulose, the most abundant biopolymer on Earth and a major component of plant cell walls . The CSC is assembled in the Golgi apparatus and trafficked to the cell surface .
Mode of Action
P4B exhibits a unique mode of action compared with previously known cellulose biosynthesis inhibitors (CBIs) . Instead, P4B reduces the delivery rate of CSCs to the plasma membrane, leading to a decrease in their density at the cell surface without causing accumulation in Golgi-derived vesicles . This suggests a novel mechanism of action .
Biochemical Pathways
The affected pathway is the cellulose biosynthesis pathway . P4B reduces crystalline cellulose content by 40% to 50%, comparable with the well-known CBI isoxaben . This reduction in cellulose content can have significant downstream effects on plant growth and development, as cellulose is a critical structural component of plant cell walls .
Pharmacokinetics
As P4B affects the delivery rate of CSCs to the plasma membrane , it likely has good cell membrane permeability
Result of Action
The primary result of P4B’s action is a strong inhibition of seedling growth . This is due to its effect on reducing the content of crystalline cellulose, a critical structural component of plant cell walls . A mutant resistant to the growth inhibition and cellulose reduction caused by P4B has been identified, suggesting that genetic factors can influence the compound’s effects .
特性
IUPAC Name |
2-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-2-20(19-9-5-3-6-10-19)23(29)28-17-15-27(16-18-28)22-12-11-21(24-25-22)26-13-7-4-8-14-26/h3,5-6,9-12,20H,2,4,7-8,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTFJLCTYKWWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
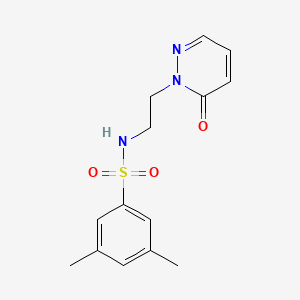
![3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B2868155.png)
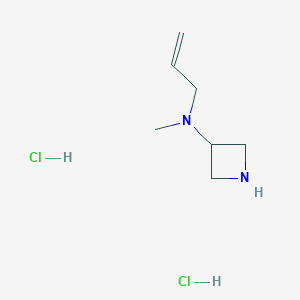
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2868159.png)
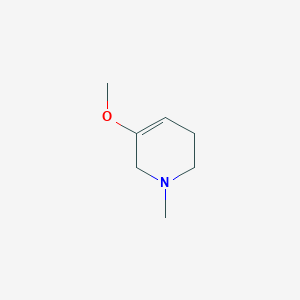
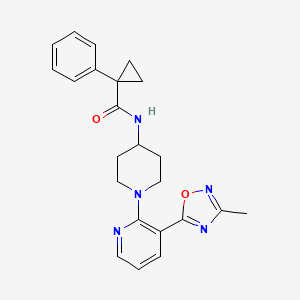
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)
![8-(3,4-Dimethylbenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2868163.png)
![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)
